molecular formula C19H14BrN3O2 B12014740 2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide CAS No. 769143-50-2

2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Cat. No.: B12014740
CAS No.: 769143-50-2
M. Wt: 396.2 g/mol
InChI Key: PEBUFUQATKJWNO-CIAFOILYSA-N
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Description

2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is a complex organic compound that features a bromobenzylidene group, a hydrazino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the hydrazino or oxoacetamide groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(2-Fluorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(2-Iodobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Uniqueness

2-(2-(2-Bromobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens (chlorine, fluorine, iodine) may not, thereby imparting distinct properties to the compound.

Properties

CAS No.

769143-50-2

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

N'-[(E)-(2-bromophenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C19H14BrN3O2/c20-16-10-4-2-7-14(16)12-21-23-19(25)18(24)22-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

PEBUFUQATKJWNO-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3Br

Origin of Product

United States

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